
N-(2-ethylhexyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylhexyl)benzenesulfonamide, also known as EHBs, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfonamide derivative that has been synthesized using various methods and has been studied for its potential applications in different fields.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylhexyl)benzenesulfonamide has been studied for its potential applications in different fields, including as a plasticizer, surfactant, and corrosion inhibitor. It has also been investigated for its antibacterial and antifungal properties and as a potential drug candidate for the treatment of various diseases. N-(2-ethylhexyl)benzenesulfonamide has been shown to inhibit the growth of certain bacteria and fungi, including Escherichia coli and Candida albicans. It has also been studied for its potential use in cancer therapy and as a neuroprotective agent.
Wirkmechanismus
The exact mechanism of action of N-(2-ethylhexyl)benzenesulfonamide is not fully understood. However, it is believed to interact with the cell membrane of microorganisms, leading to changes in membrane permeability and disruption of cellular processes. N-(2-ethylhexyl)benzenesulfonamide has also been shown to inhibit the activity of certain enzymes, such as cholinesterase and acetylcholinesterase.
Biochemische Und Physiologische Effekte
N-(2-ethylhexyl)benzenesulfonamide has been shown to have low toxicity and is considered safe for use in different applications. It has been found to have no significant effects on blood parameters, liver, and kidney function. However, it has been shown to have mild irritant effects on the skin and eyes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethylhexyl)benzenesulfonamide has several advantages for use in lab experiments, including its low toxicity, high solubility, and stability. It can also be easily synthesized using simple reaction conditions. However, its hydrophobic nature can make it difficult to dissolve in aqueous solutions, and its low molecular weight can limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-ethylhexyl)benzenesulfonamide. One area of research is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the investigation of its potential use as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the study of its mechanism of action and its interaction with the cell membrane of microorganisms can provide insights into its potential applications in different fields.
Synthesemethoden
N-(2-ethylhexyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2-ethylhexylamine with benzenesulfonyl chloride or benzenesulfonic acid. The reaction can be carried out under different conditions, such as using a solvent or a catalyst. The yield and purity of the product can be improved by optimizing the reaction parameters.
Eigenschaften
CAS-Nummer |
36997-29-2 |
|---|---|
Produktname |
N-(2-ethylhexyl)benzenesulfonamide |
Molekularformel |
C14H23NO2S |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
N-(2-ethylhexyl)benzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-3-5-9-13(4-2)12-15-18(16,17)14-10-7-6-8-11-14/h6-8,10-11,13,15H,3-5,9,12H2,1-2H3 |
InChI-Schlüssel |
ACSJOJBMNBXQTG-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNS(=O)(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCC(CC)CNS(=O)(=O)C1=CC=CC=C1 |
Andere CAS-Nummern |
36997-29-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




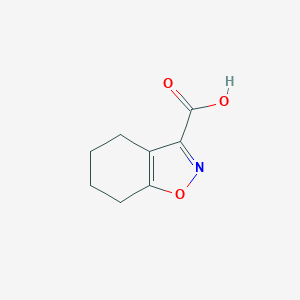
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)
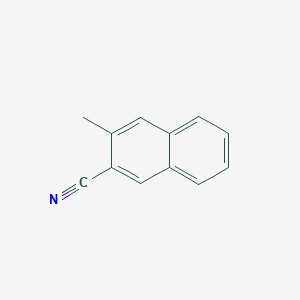
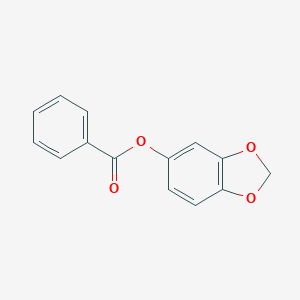
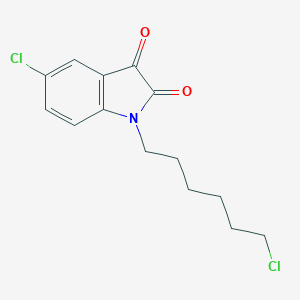

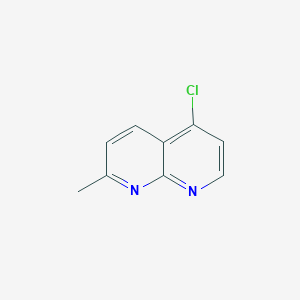
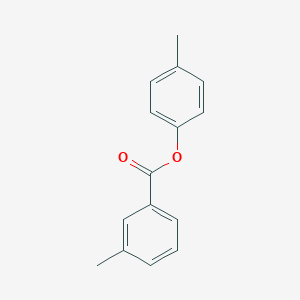
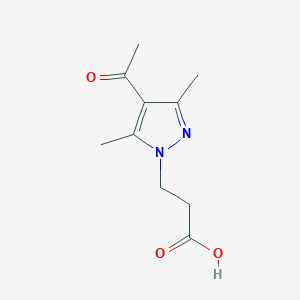
![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)
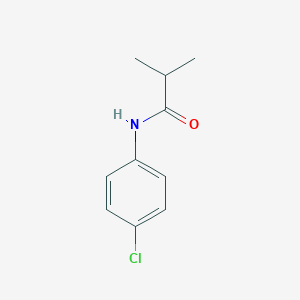
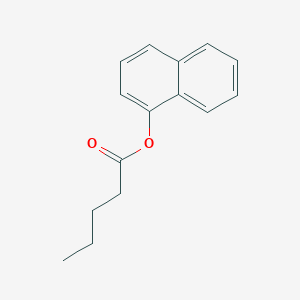
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)